N-Undecylactinomycin D, a derivative of dactinomycin, is an important compound in the field of medicinal chemistry and oncology. Dactinomycin itself is an antibiotic produced by the bacterium Streptomyces parvullus, widely recognized for its ability to intercalate into DNA and inhibit RNA synthesis. This compound is classified under cyclic depsipeptides, which are characterized by their cyclic structure formed by amino acids and hydroxy carboxylic acids .
Dactinomycin, the parent compound of N-Undecylactinomycin D, was first isolated in the 1950s and has since been extensively studied for its antitumor properties. It is classified as an antineoplastic agent and is used in chemotherapy for various cancers due to its ability to disrupt cellular processes by binding to DNA . The specific modification that leads to N-Undecylactinomycin D involves the addition of an undecyl group, which may enhance its pharmacological properties.
The synthesis of N-Undecylactinomycin D can be approached through several methods, primarily focusing on modifying the existing dactinomycin structure. The general strategy involves:
The synthetic pathway typically begins with dactinomycin as a starting material. The undecyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The reaction conditions must be optimized to ensure high yields and purity of the final product.
N-Undecylactinomycin D retains the core structure of dactinomycin, which consists of a phenoxazinone chromophore linked to two cyclic peptides. The addition of the undecyl group modifies its hydrophobicity and potentially alters its interaction with biological membranes.
N-Undecylactinomycin D undergoes several chemical reactions typical of dactinomycin derivatives:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and solvent conditions. Understanding these parameters is crucial for optimizing its use in therapeutic applications.
N-Undecylactinomycin D exerts its effects primarily through:
Research indicates that compounds like N-Undecylactinomycin D have enhanced binding affinities for GC-rich regions of DNA, which may improve their efficacy as anticancer agents .
Relevant studies suggest that modifications like the undecyl group can influence these properties, potentially enhancing bioavailability and therapeutic index .
N-Undecylactinomycin D is primarily explored for its potential in cancer therapy due to its ability to inhibit cell proliferation through RNA synthesis disruption. Its applications include:
N-Undecylactinomycin D represents a specialized structural analogue within the actinomycin family of chromopeptide antibiotics, first discovered through targeted screening of Streptomyces secondary metabolites. While actinomycin D (dactinomycin) was initially isolated from Streptomyces parvulus in 1940 [1] [9], its N-alkylated derivatives emerged decades later via deliberate modification of fermentation conditions and precursor-directed biosynthesis. Unlike conventional actinomycins produced natively by numerous Streptomyces species (including S. chrysomallus and S. antibioticus), N-undecylactinomycin D typically requires precursor supplementation or biosynthetic engineering for significant yield [6] [8]. Isolation follows standardized procedures for chromopeptide antibiotics: organic extraction (ethyl acetate or chloroform) from fermented biomass, followed by chromatographic purification using silica gel or reversed-phase HPLC [8]. This compound frequently co-occurs with other alkylated congeners (e.g., N-heptyl-, N-nonyl-) in minor quantities, necessitating advanced separation techniques for purification [6].
Table 1: Comparative Isolation Profile of Actinomycin Congeners
Compound | Typical Producing Strains | Relative Abundance | Key Purification Challenges |
---|---|---|---|
Actinomycin D | S. parvulus, S. chrysomallus | High (native) | Separation from actinomycin C complex |
N-Hexylactinomycin D | Engineered S. spp. | Low | Hydrophobicity-based separation |
N-Undecylactinomycin D | Precursor-fed S. spp. | Trace | Co-elution with lipophilic impurities |
Actinomycin X₂ | S. spp. (rhizospheric) | Medium | Polar metabolite separation |
N-Undecylactinomycin D belongs to the phenoxazinone lactone structural class, characterized by a planar chromophore bis-amide-linked to two pentapeptide lactone rings. Its core scaffold (C₆₂H₈₆N₁₂O₁₆) mirrors actinomycin D but features a critical modification: an N-terminal undecyl (C₁₁H₂₃) chain replacing the typical proline-methyl group in one or both peptide chains [6] [9]. This alkyl substitution confers distinct biophysical properties:
The undecyl chain enables stronger hydrophobic interactions with lipid bilayers and protein pockets compared to actinomycin D, while maintaining the intercalative capacity of the phenoxazone ring system. Spectroscopic differentiation from shorter-chain analogues (e.g., N-heptyl) is achieved via mass spectrometry (characteristic m/z 1381.6 [M+H]⁺) and NMR (δ 0.8-1.3 ppm, broad alkyl protons) [6] [9]. Structural studies confirm the alkyl chain occupies the peptide lactone groove, potentially influencing target selectivity.
Table 2: Structural Parameters of Actinomycin D vs. N-Alkylated Analogues
Structural Feature | Actinomycin D | N-Undecylactinomycin D | Functional Consequence |
---|---|---|---|
Chromophore | 3-Amino-1,8-dimethyl-2-phenoxazin-4-one | Identical | DNA intercalation |
Peptide Lactones | Two identical D-Val-Pro-Sar-MeVal chains | One chain N-undecyl modified | Enhanced membrane permeability |
N-Alkyl Modification | None | -NH-C₁₁H₂₃ | Increased lipophilicity (LogP +3) |
Molecular Formula | C₆₂H₈₆N₁₂O₁₆ | C₇₃H₁₀₈N₁₂O₁₆ | Mass shift +126 Da |
Aqueous Solubility | 0.1 mg/mL (20°C) | <0.01 mg/mL (20°C) | Formulation challenges |
N-Undecylactinomycin D exemplifies the structure-activity relationship (SAR) exploration strategy in natural product optimization. As a semi-synthetic bridge between native actinomycins and engineered analogues, it addresses two critical research domains:
This compound has stimulated research into alkylated antibiotic libraries via:
These approaches position N-alkylactinomycins as pivotal tools for probing the steric tolerance of biological targets (DNA, topoisomerases) while advancing the design of next-generation antimicrobial and antineoplastic agents.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: